Austrobailignan 1

Description

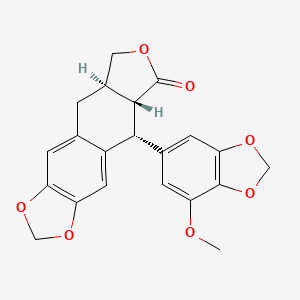

Structure

2D Structure

3D Structure

Properties

CAS No. |

55955-07-2 |

|---|---|

Molecular Formula |

C21H18O7 |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

(5R,5aR,8aR)-5-(7-methoxy-1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |

InChI |

InChI=1S/C21H18O7/c1-23-16-4-11(5-17-20(16)28-9-27-17)18-13-6-15-14(25-8-26-15)3-10(13)2-12-7-24-21(22)19(12)18/h3-6,12,18-19H,2,7-9H2,1H3/t12-,18+,19-/m0/s1 |

InChI Key |

GROYKMASYUMFER-RQUSPXKASA-N |

SMILES |

COC1=CC(=CC2=C1OCO2)C3C4C(CC5=CC6=C(C=C35)OCO6)COC4=O |

Isomeric SMILES |

COC1=CC(=CC2=C1OCO2)[C@H]3[C@@H]4[C@@H](CC5=CC6=C(C=C35)OCO6)COC4=O |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C3C4C(CC5=CC6=C(C=C35)OCO6)COC4=O |

Synonyms |

austrobai-lignan-1 austrobailignan 1 austrobailignan-1 |

Origin of Product |

United States |

Natural Occurrence and Isolation of Austrobailignan 1

Botanical Source Identification and Characterization

Koelreuteria henryi as a Primary Source

Koelreuteria henryi Dummer, a deciduous tree endemic to Taiwan, has been identified as a primary botanical source of Austrobailignan-1. researchgate.netplos.orgnih.gov This plant has a history of use in traditional folk medicine for various ailments. plos.orgnih.govnih.gov Research has focused on the leaves of K. henryi for the extraction of this compound. researchgate.netplos.orgresearchgate.net

Other Potential Plant Sources of Lignans (B1203133)

While K. henryi is a notable source of Austrobailignan-1, lignans as a broader category are widespread in the plant kingdom. wikipedia.orgoregonstate.edunih.gov They are found in a variety of plant-based foods. oregonstate.edu

| Plant Part | Examples | Key Lignans |

|---|---|---|

| Seeds | Flaxseeds, sesame seeds, pumpkin seeds, sunflower seeds, poppy seeds | Secoisolariciresinol, Matairesinol, Pinoresinol, Lariciresinol, Sesamin |

| Whole Grains | Rye, oats, barley, wheat | Pinoresinol, Lariciresinol |

| Legumes | Soybeans | - |

| Fruits | Berries (e.g., strawberries), apricots | - |

| Vegetables | Cruciferous vegetables (e.g., broccoli, cabbage), carrots, peppers | Pinoresinol |

| Beverages | Tea, coffee, wine | - |

Data sourced from multiple studies. wikipedia.orgoregonstate.edunih.govobservatoireprevention.org

Extraction and Purification Methodologies

The isolation of Austrobailignan-1 from its botanical sources involves a multi-step process that leverages various chemical and physical properties of the compound.

Chromatographic Techniques for Lignan (B3055560) Isolation

Chromatography is a cornerstone of lignan isolation and purification. researchgate.netnih.gov A general approach involves initial extraction followed by a series of chromatographic separations.

A typical procedure for extracting Austrobailignan-1 from the dried leaves of K. henryi begins with milling the plant material and extracting it with 95% ethanol (B145695). plos.orgnih.gov The resulting ethanol extract is then partitioned between a water-dichloromethane mixture. plos.org The dichloromethane (B109758) fraction, containing the less polar compounds including Austrobailignan-1, is collected. plos.org

Further purification often involves column chromatography on silica (B1680970) gel. plos.orgresearchgate.net In this step, a gradient of solvents, such as hexane/chloroform and chloroform/methanol (B129727), is used to elute different fractions. plos.org Thin-layer chromatography (TLC) is often used to monitor the separation and identify the fractions containing the target compound. researchgate.netnih.gov For final purification, reversed-phase chromatography, for instance on a C8 column, can be employed to yield Austrobailignan-1 with high purity. nih.gov High-performance liquid chromatography (HPLC) on reversed-phase columns is also a highly suitable method for the analysis and purification of lignans. nih.gov

| Step | Description | Purpose |

|---|---|---|

| 1. Extraction | Milled, dried leaves of K. henryi are extracted with 95% ethanol at room temperature. plos.orgnih.gov | To obtain a crude extract containing a wide range of phytochemicals. |

| 2. Partitioning | The ethanol extract is partitioned with a water-dichloromethane (1:1) mixture. plos.org | To separate compounds based on their polarity; Austrobailignan-1 partitions into the dichloromethane layer. |

| 3. Column Chromatography (Silica Gel) | The dichloromethane fraction is subjected to silica gel column chromatography using a gradient of solvents like hexane, chloroform, and methanol. plos.org | To separate the components of the extract into fractions with decreasing polarity. |

| 4. Further Purification | Fractions containing Austrobailignan-1 are further purified, often using reversed-phase chromatography (e.g., C8 column), eluting with a hexane/EtOAc gradient. nih.gov | To isolate Austrobailignan-1 in a highly pure form. |

Spectroscopic Analysis for Compound Identification (focus on research application, not basic data)

Once isolated, the definitive identification of Austrobailignan-1 is achieved through spectroscopic methods. researchgate.net In research settings, these techniques are crucial for confirming the structure of the isolated compound and ensuring its purity before it is used in biological assays.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of Austrobailignan-1. researchgate.netresearchgate.net Both one-dimensional (¹H-NMR) and two-dimensional (2D-NMR) techniques, such as Heteronuclear Correlation (HETCOR) and long-range HETCOR, are employed to establish the precise connectivity of atoms within the molecule. researchgate.netplos.orgnih.gov The resulting spectral data is often compared with previously published data for related lignans to confirm the identification. plos.orgnih.gov

Mass spectrometry (MS) is another critical analytical technique used in the characterization of Austrobailignan-1. thieme-connect.com It provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

In the context of research applications, these spectroscopic analyses are not merely for routine identification. For example, in studies investigating the biological activity of Austrobailignan-1, such as its effects on cancer cells, rigorous spectroscopic characterization is essential to ensure that the observed effects are attributable to the specific compound and not to impurities. researchgate.netplos.orgsemanticscholar.org This analytical rigor underpins the reliability and reproducibility of the research findings. For instance, after confirming the structure of Austrobailignan-1, researchers have investigated its ability to inhibit topoisomerase 1 activity and induce DNA damage in cancer cells. researchgate.netplos.orgresearchgate.net

Biological Activities and Mechanistic Investigations of Austrobailignan 1 Preclinical Focus

Anticancer Activity and Cellular Effects

Austrobailignan-1, a naturally occurring lignan (B3055560), has demonstrated notable anticancer properties in preclinical research. plos.orgresearchgate.net Its effects are primarily centered on inhibiting the growth of cancer cells and modulating critical cellular processes involved in cell division. nih.govnih.gov

In vitro studies have established that Austrobailignan-1 effectively inhibits the proliferation of various cancer cell lines. nih.govekb.eg Research on human non-small cell lung cancer (NSCLC) cells, specifically the A549 and H1299 lines, revealed that Austrobailignan-1 hinders cell growth in both a dose- and time-dependent manner. plos.orgresearchgate.net The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined after 48 hours of treatment. For the A549 cell line, the IC₅₀ value was 41 nM, and for the H1299 cell line, it was 22 nM. nih.govnih.gov Further studies have also reported significant anticancer activity of Austrobailignan-1 against breast carcinoma cell lines. ekb.eg

| Cell Line | Cancer Type | IC₅₀ Value (nM) | Reference |

|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | 41 | plos.orgresearchgate.netnih.gov |

| H1299 | Non-Small Cell Lung Cancer | 22 | plos.orgresearchgate.netnih.gov |

A key mechanism behind the antiproliferative effect of Austrobailignan-1 is its ability to interfere with the cell cycle, the series of events that take place in a cell leading to its division and duplication.

Treatment with Austrobailignan-1 has been shown to cause a halt in the cell cycle at the G2/M checkpoint. plos.orgnih.gov This phase is a critical control point that ensures a cell is ready for mitosis (M phase). Flow cytometric analysis of NSCLC cells (A549 and H1299) treated with Austrobailignan-1 for 24 hours confirmed a significant accumulation of cells in the G2/M phase. researchgate.netnih.gov By preventing cells from progressing into mitosis, Austrobailignan-1 effectively stops cell division. This G2/M arrest is a consequence of the compound's activity as a topoisomerase I inhibitor, which leads to DNA damage and activates the cell's damage response pathways. plos.orgnih.govnih.gov

The arrest of the cell cycle at the G2/M phase is orchestrated by changes in the levels of specific cell cycle regulatory proteins. plos.org Austrobailignan-1 influences the expression of key cyclin-dependent kinase (CDK) inhibitors.

Modulation of Cell Cycle Progression

Regulation of Cell Cycle Regulatory Proteins

Upregulation of p21Waf1/Cip1 Expression

A significant molecular event associated with Austrobailignan-1-mediated G2/M arrest is the increased expression of the p21Waf1/Cip1 protein. researchgate.netnih.gov Western blot analyses have confirmed that treating both A549 and H1299 lung cancer cells with Austrobailignan-1 leads to an upregulation of p21Waf1/Cip1. plos.org This protein is a potent CDK inhibitor that can halt cell cycle progression in response to cellular stress, such as DNA damage. nih.gov The upregulation was observed in both p53-wild-type (A549) and p53-null (H1299) cells, indicating that Austrobailignan-1 can induce p21Waf1/Cip1 expression through a p53-independent pathway. plos.orgnih.gov

Upregulation of p27Kip1 Expression

In addition to p21Waf1/Cip1, the expression of another CDK inhibitor, p27Kip1, is also increased following treatment with Austrobailignan-1. researchgate.netnih.gov This upregulation contributes to the G2/M phase arrest observed in cancer cells. plos.org Similar to p21, the increased expression of p27Kip1 was documented in both A549 and H1299 cell lines, reinforcing the finding that Austrobailignan-1's effects on these cell cycle regulators can occur independently of p53 status. plos.orgnih.gov

| Protein | Function | Effect of Austrobailignan-1 | Observed In | Reference |

|---|---|---|---|---|

| p21Waf1/Cip1 | CDK Inhibitor, Cell Cycle Arrest | Upregulation | A549, H1299 | plos.orgresearchgate.netnih.gov |

| p27Kip1 | CDK Inhibitor, Cell Cycle Arrest | Upregulation | A549, H1299 | plos.orgresearchgate.netnih.gov |

Downregulation of Cdc25C Expression

Preclinical research has identified Austrobailignan-1 as a compound capable of modulating key proteins involved in cell cycle regulation. Specifically, its activity has been linked to the G2/M phase cell cycle arrest, a process partially mediated by the downregulation of Cell Division Cycle 25C (Cdc25C) phosphatase expression. researchgate.netnih.govresearchgate.net

In studies involving human non-small cell lung cancer (NSCLC) cell lines, A549 and H1299, treatment with Austrobailignan-1 resulted in a dose-dependent decrease in the protein levels of Cdc25C. researchgate.netplos.orgsemanticscholar.org This reduction in Cdc25C, a critical phosphatase that activates the Cdk1/cyclin B complex to initiate mitosis, contributes to the observed cell cycle arrest at the G2/M transition. researchgate.netsemanticscholar.org The downregulation of Cdc25C was observed in both p53-wild type (A549) and p53-null (H1299) cells, suggesting that this mechanism operates independently of p53 status. researchgate.netplos.orgsemanticscholar.org This effect is part of a broader DNA damage response signaling pathway induced by Austrobailignan-1, which also involves the activation of ATM/Chk1/Chk2 signaling. plos.orgsemanticscholar.org

Induction of Programmed Cell Death (Apoptosis)

Austrobailignan-1 has been shown to be a potent inducer of programmed cell death, or apoptosis, in cancer cells. researchgate.netnih.gov This apoptotic response is a consequence of the cellular damage instigated by the compound, which acts as a topoisomerase I inhibitor, leading to DNA strand breaks and the activation of DNA damage response pathways. researchgate.netnih.govnih.gov The induction of apoptosis has been confirmed through methodologies such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation characteristic of late-stage apoptosis. researchgate.netnih.govplos.org

Activation of Caspase Cascade Pathways

The apoptotic cell death induced by Austrobailignan-1 is executed through the activation of caspase cascades, a family of cysteine proteases central to the apoptotic process. plos.orgnih.gov Investigations have demonstrated that the compound triggers the activation of specific caspases involved in the intrinsic, or mitochondrial, pathway of apoptosis. plos.orgnih.gov Notably, treatment with Austrobailignan-1 did not result in the activation of death receptor-related caspase-8 or endoplasmic reticulum-associated caspase-12, pinpointing the mitochondrial pathway as the primary route for apoptosis induction. nih.gov

Austrobailignan-1 treatment leads to the activation of initiator caspases, specifically Caspase-2 and Caspase-9. researchgate.netplos.orgnih.gov These caspases are activated upstream in the apoptotic signaling cascade and are responsible for initiating the downstream execution phase. In A549 lung cancer cells, treatment with 100 nM Austrobailignan-1 caused a time-dependent increase in the activity of both Caspase-2 and Caspase-9. plos.orgplos.org Similarly, in H1299 cells, a significant increase in the activity of these initiator caspases was observed after 48 hours of exposure to the compound. plos.orgplos.org The critical role of these caspases in mediating Austrobailignan-1-induced cell death was confirmed in experiments where specific chemical inhibitors of Caspase-2 (Z-VDDAD-FMK) and Caspase-9 (Z-LEHD-FMK) significantly protected the cancer cells from apoptosis. plos.orgnih.gov

| Cell Line | Treatment | Caspase-2 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) | Time Point |

|---|---|---|---|---|

| A549 | 100 nM Austrobailignan-1 | ~2.5 | ~3.5 | 48h |

| H1299 | 100 nM Austrobailignan-1 | ~4.0 | ~4.5 | 48h |

Following the activation of initiator caspases, Austrobailignan-1 triggers the activation of effector caspases, most notably Caspase-3, which is responsible for cleaving a broad spectrum of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. nih.gov Treatment of both A549 and H1299 cells with Austrobailignan-1 resulted in a robust activation of Caspase-3. researchgate.netplos.orgnih.gov In A549 cells, Caspase-3 activity showed a significant time-dependent increase, peaking at 48 hours. plos.orgplos.org The essential role of Caspase-3 was demonstrated by the use of its inhibitor, Z-DEVD-FMK, which markedly reduced Austrobailignan-1-induced cell death. plos.orgnih.gov

| Cell Line | Treatment | Caspase-3 Activity (Fold Change vs. Control) | Time Point |

|---|---|---|---|

| A549 | 100 nM Austrobailignan-1 | ~4.5 | 48h |

| H1299 | 100 nM Austrobailignan-1 | ~5.0 | 48h |

Mitochondrial Apoptotic Pathway Involvement

The activation of Caspase-9 and the absence of Caspase-8 activation strongly indicate that Austrobailignan-1 induces apoptosis primarily through the intrinsic mitochondrial pathway. plos.orgnih.gov This pathway is governed by the Bcl-2 family of proteins and revolves around the permeabilization of the mitochondrial outer membrane. nih.gov Research confirms that Austrobailignan-1 modulates the expression of several Bcl-2 family proteins, promoting a pro-apoptotic state. researchgate.netnih.gov Specifically, it was shown to increase the expression of pro-apoptotic proteins PUMA and Bax while decreasing the levels of anti-apoptotic proteins Mcl-1 and Bcl-2. researchgate.netnih.gov

A critical event in the mitochondrial apoptotic pathway is the disruption of the mitochondrial membrane potential and subsequent release of pro-apoptotic factors into the cytoplasm. thermofisher.com Austrobailignan-1 treatment has been shown to trigger these mitochondrial dynamics. plos.orgnih.gov Studies in A549 and H1299 cells demonstrated that exposure to Austrobailignan-1 led to the translocation of cytochrome c from the mitochondria into the cytosol. plos.orgnih.gov The release of cytochrome c is a key step that follows the loss of mitochondrial membrane integrity and is essential for the formation of the apoptosome and the subsequent activation of Caspase-9. nih.gov This finding provides direct evidence of Austrobailignan-1's impact on mitochondrial function, confirming the involvement of the mitochondrial pathway in its mechanism of action. plos.orgnih.gov

Cytochrome c Release

Austrobailignan-1 has been shown to induce the intrinsic, or mitochondrial, pathway of apoptosis, a key event of which is the release of cytochrome c from the mitochondria into the cytosol. plos.orgnih.govembopress.org In preclinical studies involving human non-small cell lung cancer (NSCLC) cell lines, A549 and H1299, treatment with austrobailignan-1 led to a significant translocation of cytochrome c. plos.orgnih.gov Specifically, after 24 and 48 hours of treatment with 100 nM austrobailignan-1, a notable increase in cytosolic cytochrome c was observed, while the levels in the mitochondrial fraction decreased. plos.org This release is a critical step that precedes the activation of downstream caspases, ultimately leading to programmed cell death. plos.orgnih.govnih.gov The release of cytochrome c is tightly regulated by the Bcl-2 family of proteins and its appearance in the cytosol is a hallmark of mitochondrial outer membrane permeabilization (MOMP). free.frresearchgate.net

Modulation of Bcl-2 Family Proteins (e.g., Bax, PUMA, Bcl-2, Mcl-1)

The release of cytochrome c is orchestrated by a complex interplay between pro-apoptotic and anti-apoptotic members of the B-cell lymphoma 2 (Bcl-2) protein family. free.frresearchgate.netguidetopharmacology.org Austrobailignan-1 has been demonstrated to modulate the expression of several key Bcl-2 family proteins, shifting the balance towards apoptosis. plos.orgnih.gov

In both A549 and H1299 lung cancer cells, treatment with austrobailignan-1 for 48 hours resulted in a dose-dependent increase in the expression of the pro-apoptotic proteins Bax and PUMA (p53 upregulated modulator of apoptosis). plos.org Concurrently, the expression of the anti-apoptotic proteins Bcl-2 and Mcl-1 (myeloid cell leukemia-1) was significantly decreased. plos.orgnih.gov This dual action of upregulating pro-apoptotic effectors and downregulating anti-apoptotic guardians is a crucial mechanism for initiating the mitochondrial apoptotic cascade. plos.orgnih.gov The pro-apoptotic BH3-only protein PUMA can activate Bax, while the anti-apoptotic proteins Bcl-2 and Mcl-1 normally sequester pro-apoptotic members to prevent apoptosis. nih.govdovepress.com By altering this balance, austrobailignan-1 effectively promotes the activation and oligomerization of Bax, leading to the formation of pores in the mitochondrial outer membrane and the subsequent release of cytochrome c. plos.orgnih.gov

| Cell Line | Treatment | Pro-Apoptotic Protein Change | Anti-Apoptotic Protein Change |

| A549 | Austrobailignan-1 (30, 100 nM) | Bax: Increased, PUMA: Increased | Bcl-2: Decreased, Mcl-1: Decreased |

| H1299 | Austrobailignan-1 (30, 100 nM) | Bax: Increased, PUMA: Increased | Bcl-2: Decreased, Mcl-1: Decreased |

p53-Independent Apoptosis Mechanisms

A significant finding in the study of austrobailignan-1 is its ability to induce apoptosis independently of the tumor suppressor protein p53. plos.orgnih.gov This was demonstrated in studies comparing its effects on the A549 cell line, which has wild-type p53, and the H1299 cell line, which is p53-null. plos.orgnih.gov Austrobailignan-1 induced apoptosis and cell cycle arrest in both cell lines, indicating that a functional p53 pathway is not a prerequisite for its cytotoxic effects. plos.orgnih.gov

Further evidence for p53-independent apoptosis comes from experiments where p53 was knocked down in A549 cells using shRNA. plos.org Even with reduced p53 levels, austrobailignan-1 retained its ability to induce cell death. plos.org The compound's ability to modulate Bcl-2 family proteins and induce cytochrome c release was observed in both p53-wild-type and p53-null cells, supporting a p53-independent mechanism for the induction of the mitochondrial apoptotic pathway. nih.gov This characteristic is particularly relevant for the treatment of cancers with mutated or deleted p53, which are often resistant to conventional therapies that rely on a functional p53 response. plos.org

DNA Damage Induction and Response Signaling

Topoisomerase I Inhibitory Activity

Austrobailignan-1 has been identified as a potent inhibitor of topoisomerase I. plos.orgnih.gov In vitro DNA relaxation assays demonstrated that austrobailignan-1 inhibited the ability of topoisomerase I to unwind supercoiled DNA in a dose-dependent manner. nih.govresearchgate.net Its inhibitory activity was shown to be comparable to, and potentially more effective than, the well-known topoisomerase I inhibitor camptothecin (B557342) at similar concentrations. nih.gov The inhibition of topoisomerase I by austrobailignan-1 leads to the accumulation of single-strand DNA breaks, which, if not repaired, can be converted into more lethal double-strand breaks during DNA replication. plos.orgresearchgate.net This activity is a primary mechanism through which austrobailignan-1 induces DNA damage. plos.orgnih.govresearchgate.net

| Compound | Concentration | Topoisomerase I Inhibition |

| Austrobailignan-1 | 10 nM | Partial |

| Austrobailignan-1 | 30 nM | Significant |

| Austrobailignan-1 | 100 nM | Strong |

| Camptothecin (Positive Control) | 100 µM | Strong |

Generation of DNA Strand Breaks (e.g., Comet Assay)

The inhibitory effect of austrobailignan-1 on topoisomerase I results in the formation of DNA strand breaks. plos.orgnih.gov This has been visually and quantitatively confirmed using the single-cell gel electrophoresis, or comet assay. plos.orgresearchgate.net In both A549 and H1299 cells treated with austrobailignan-1 (30 and 100 nM) for 24 hours, a significant increase in DNA damage was observed, as evidenced by the formation of "comet tails" representing fragmented DNA. plos.orgplos.orgresearchgate.net The extent of DNA damage, measured by the tail moment, was dose-dependent, confirming that austrobailignan-1 is a DNA-damaging agent. plos.orgresearchgate.net

Activation of DNA Damage Checkpoint Pathways (e.g., ATM, Chk1, Chk2, γH2AX)

In response to the DNA damage induced by austrobailignan-1, cells activate complex DNA damage response (DDR) signaling pathways to arrest the cell cycle and facilitate DNA repair. plos.orgmdpi.com Western blot analyses in A549 and H1299 cells have shown that austrobailignan-1 treatment leads to the phosphorylation and activation of key proteins in the DDR cascade. plos.orgnih.govresearchgate.net

Specifically, there is a concentration-dependent increase in the phosphorylation of ATM (Ataxia-Telangiectasia Mutated) at Ser1981, Chk1 (Checkpoint Kinase 1) at Ser345, and Chk2 (Checkpoint Kinase 2) at Thr68. plos.orgresearchgate.net ATM is a primary sensor of double-strand breaks, and its activation initiates a signaling cascade that includes the phosphorylation of Chk2. mdpi.comnih.gov The activation of these kinases is crucial for mediating cell cycle arrest and apoptosis in response to DNA damage. mdpi.comnih.gov

Furthermore, austrobailignan-1 treatment leads to a marked increase in the phosphorylation of histone H2AX at Ser139, forming γH2AX. plos.orgresearchgate.net γH2AX is a sensitive marker for DNA double-strand breaks and serves as a platform to recruit other DNA repair and signaling proteins to the site of damage. mdpi.comnih.gov The activation of the ATM/Chk2 and ATR/Chk1 pathways, along with the formation of γH2AX, demonstrates a robust cellular response to the DNA damage inflicted by austrobailignan-1. plos.orgnih.gov

| Protein | Phosphorylation Site | Change upon Austrobailignan-1 Treatment |

| ATM | Ser1981 | Increased |

| Chk1 | Ser345 | Increased |

| Chk2 | Thr68 | Increased |

| H2AX | Ser139 (γH2AX) | Increased |

Antioxidant Properties

Austrobailignan-1 is recognized for its anti-oxidative properties based on several preclinical findings. researchgate.net The antioxidant capacity of natural compounds is a key area of investigation, as oxidative stress is implicated in numerous pathological conditions. Lignans (B1203133), as a class of polyphenols, are noted for their potential health benefits, which include antioxidant and anti-inflammatory activities. ontosight.ai

Studies on extracts from Koelreuteria henryi, the natural source of Austrobailignan-1, have demonstrated significant antioxidant action. Hot water extracts from the leaves showed potent scavenging activity against 1,1-Diphenyl-2-picrylhydrazyl (DPPH) radicals. cabidigitallibrary.org Furthermore, acetone (B3395972) extracts of K. henryi exhibited strong inhibitory effects on xanthine (B1682287) oxidase (XO) and lipoxygenase (LOX), enzymes associated with the production of reactive oxygen species (ROS). nih.gov At a concentration of 0.1 mg/mL, the K. henryi extract showed greater than 50% inhibition of XO activity. nih.gov The extract also displayed excellent inhibition of LOX activity with a half-maximal inhibitory concentration (IC50) value of 17.5 ± 4.3 μg/mL. nih.gov Related compounds, such as erythro-Austrobailignan-6, have also been confirmed to possess antioxidant activity against DPPH radicals. chemfaces.comtheclinivex.com

| Extract/Compound | Assay | Finding | Reference |

| K. henryi Leaf Hot Water Extract | DPPH Scavenging | Strong scavenging activity (EC50 of 3.3 µg/mL for the most active subfraction). | cabidigitallibrary.org |

| K. henryi Acetone Extract | Xanthine Oxidase (XO) Inhibition | >50% inhibition at 0.1 mg/mL. | nih.gov |

| K. henryi Acetone Extract | Lipoxygenase (LOX) Inhibition | IC50 = 17.5 ± 4.3 μg/mL. | nih.gov |

| erythro-Austrobailignan-6 | DPPH Scavenging | Exhibited antioxidant activity. | chemfaces.comtheclinivex.com |

The free radical scavenging ability of phenolic compounds like lignans is central to their antioxidant properties. This action primarily involves the donation of a hydrogen atom from a hydroxyl group to neutralize a free radical, thus breaking the oxidative chain reaction. The primary mechanisms proposed for the antioxidant activity of such compounds include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). mdpi.commdpi.com

For isoflavonoids, which are structurally related to lignans, the HAT mechanism is often predominant in non-polar environments, while the SPLET mechanism is favored in solvent or aqueous environments. mdpi.com The capacity for a compound to scavenge free radicals is largely influenced by the number and position of its hydroxyl groups. mdpi.com In the case of Austrobailignan-1 and other lignans, the phenolic hydroxyl groups are the critical functional moieties responsible for donating a hydrogen atom or an electron to stabilize reactive oxygen species. frontiersin.org This process transforms the lignan into a resonance-stabilized radical, which is significantly less reactive and thus terminates the propagation of radical damage. frontiersin.org

Beyond direct radical scavenging, the antioxidant effects of Austrobailignan-1 may also involve the modulation of cellular redox homeostasis. Redox homeostasis is the delicate balance between the production of reactive oxygen species and their removal by antioxidant defense systems. nih.govnih.gov This system includes antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as non-enzymatic antioxidants like glutathione (B108866) (GSH). frontiersin.org

Research on aqueous methanol (B129727) extracts from the leaves of Koelreuteria elegans (a synonym for K. henryi) has shown a significant hepatoprotective effect against CCl4-induced toxicity in mice. ekb.eg This protection was associated with the extract's ability to improve the levels of key antioxidant enzymes (SOD, CAT) and restore depleted levels of hepatic GSH. ekb.eg While these results are for a crude extract, they suggest that constituent compounds like Austrobailignan-1 play a role in bolstering the cell's endogenous antioxidant defenses, thereby helping to maintain or restore redox balance. The ascorbate-glutathione pathway is an indispensable component of the ROS homeostasis mechanism in plants, where these compounds are synthesized. frontiersin.org

Other Documented Biological Activities (where relevant to lignan class or specific findings)

The traditional use of Koelreuteria henryi for treating inflammatory conditions like arthritis and hepatitis suggests that its chemical constituents possess anti-inflammatory properties. ekb.egekb.eg Preclinical studies support this, demonstrating that extracts from the plant can modulate key inflammatory pathways.

A study on hot water extracts of K. henryi leaves showed that all tested fractions inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells in a dose-dependent manner without causing cytotoxicity. cabidigitallibrary.org NO is a key signaling molecule in inflammation, and its overproduction is a hallmark of inflammatory processes. Similarly, methanol extracts from the leaves and fruits of K. elegans were found to reduce the levels of neuroinflammatory mediators, including tumor necrosis factor-alpha (TNF-α), nuclear factor-kappa B (NF-κB), and interleukin-1β (IL-1β), in an animal model of Alzheimer's disease. rsc.org The inhibition of lipoxygenase by K. henryi extracts further points to an anti-inflammatory mechanism, as this enzyme is crucial for the synthesis of leukotrienes, which are pro-inflammatory mediators. nih.gov The anti-inflammatory effects of other natural compounds have been linked to the blockade of pathways such as the TLR4-MyD88 pathway and the NLRP3 inflammasome. nih.govmdpi.com The related compound Austrobailignan-7 has also been reported to have anti-inflammatory activity. ontosight.ai

| Extract/Compound Source | Model | Key Findings | Reference |

| K. henryi Leaf Hot Water Extract | LPS-stimulated RAW 264.7 cells | Inhibited nitric oxide (NO) production dose-dependently. | cabidigitallibrary.org |

| K. elegans Leaf & Fruit Methanol Extract | STZ-treated mice (AD model) | Reduced levels of TNF-α, NF-κB, and IL-1β. | rsc.org |

| K. henryi Acetone Extract | Enzyme Assay | Inhibited lipoxygenase (LOX) activity. | nih.gov |

| Austrobailignan-7 | - | Reported to have anti-inflammatory activity. | ontosight.ai |

While direct preclinical studies focusing on the antiviral activity of purified Austrobailignan-1 are limited in the reviewed literature, the broader class of lignans has been recognized for potential antiviral properties. dergipark.org.tr Lignans and neolignans have been shown to exhibit a wide range of pharmacological activities, including antiviral effects. mdpi.com For instance, podophyllotoxin (B1678966), a well-known aryltetralin lignan, and its derivatives have demonstrated antiviral properties. researchgate.net This suggests that Austrobailignan-1, as a member of the lignan family, could be a candidate for future antiviral research, although specific data is currently lacking.

There is accumulating evidence suggesting that Austrobailignan-1 may possess antimicrobial properties, largely based on studies of extracts from its source plant and the activities of its close analogs. Traditional use of K. elegans leaves as antibacterial and antifungal agents provides an ethnobotanical basis for these activities. ekb.egrsc.org

Laboratory studies have validated these uses. An aqueous methanol extract of K. elegans leaves demonstrated antimicrobial activity against several bacteria, including Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Salmonella typhimurium, and Escherichia coli, as well as the fungus Geotrichum candidum. rsc.org Another study found that fractions from K. henryi were active against B. subtilis, S. aureus, and the plant pathogenic fungus Pyricularia grisea. ekb.eg

Furthermore, analogs of Austrobailignan-1 have shown clear antimicrobial effects. Austrobailignan-7 is reported to have potential to combat microbes. researchgate.netresearchgate.net Lignans isolated from nutmeg, including erythro-austrobailignan-6, displayed notable in vitro antifungal activity against various plant pathogenic fungi, such as Colletotrichum species. mdpi.comcapes.gov.br Erythro-austrobailignan-6 has also been specifically reported to have antifungal activity. chemfaces.comtheclinivex.com

| Extract/Compound | Organism(s) | Finding | Reference |

| K. elegans Leaf Extract | S. aureus, B. subtilis, E. faecalis, S. typhimurium, E. coli, G. candidum | Showed antimicrobial activity. | rsc.org |

| K. henryi Fractions | B. subtilis, S. aureus, P. grisea | Showed antibacterial and antifungal activity. | ekb.eg |

| erythro-Austrobailignan-6 | Plant pathogenic fungi (e.g., Colletotrichum) | Showed antifungal activity. | mdpi.comcapes.gov.br |

| Austrobailignan-7 | Microbes | Reported to have potential antimicrobial activity. | researchgate.netresearchgate.net |

Chemical Synthesis and Structural Modifications of Austrobailignan 1

Total Synthesis Strategies

The total synthesis of Austrobailignan 1, a member of the aryltetralin lignan (B3055560) family, presents significant challenges, particularly in establishing the correct absolute stereochemistry of its multiple chiral centers. Chemists have devised several strategies, including enantioselective, chemoenzymatic, and various linear and convergent tactics to achieve this goal.

Enantioselective synthesis, which aims to produce a single enantiomer of a chiral molecule, is critical for preparing biologically active compounds like this compound. One notable strategy involves a rhodium-catalyzed enantioselective hydrogenation of tetrasubstituted 1,2-dihydronaphthalene (B1214177) esters. This powerful method provides access to the core structure of various cyclolignans with high enantiomeric excess. westlake.edu.cnresearchgate.net This platform has been successfully applied to the synthesis of over 30 cyclolignans, demonstrating its broad applicability. westlake.edu.cnresearchgate.net

Another approach relies on establishing the key stereocenters early in the synthesis. For instance, strategies have been developed that disconnect the C7–C8 bond, leading to a benzhydryl synthon intermediate. nih.gov The stereoselective synthesis of these intermediates is a crucial aspect of this methodology. nih.gov For example, an enantioselective total synthesis of the related lignan (+)-podophyllotoxin was achieved using a Michael donor derived from (+)-pseudoephedrine, which served as a chiral auxiliary to guide the stereochemical outcome. nih.gov Although less common for this compound itself, this type of benzhydryl synthon approach has been inspirational for the development of stereoselective reactions applicable to the broader class of aryltetralin lignans (B1203133). nih.gov

Chemoenzymatic strategies combine the selectivity of biological catalysts with the practicality of chemical reactions, offering an efficient route to complex natural products. A significant breakthrough in the synthesis of aryltetralin lignans, including (−)-Austrobailignan 1, involves the use of a non-heme dioxygenase from the podophyllotoxin (B1678966) biosynthetic pathway (2-ODD-PH). nih.govresearchgate.net

This strategy features two key oxidative transformations:

An initial oxidative enolate coupling reaction efficiently creates a key dibenzylbutyrolactone precursor, such as (–)-yatein, establishing the absolute stereochemistry at the C8 position. nih.gov

A subsequent biocatalytic C–C bond formation, catalyzed by the 2-ODD-PH enzyme, forges the tetracyclic core of the aryltetralin lignan with complete diastereoselectivity. nih.govresearchgate.net

This method has been used to produce (−)-Austrobailignan 1 from its corresponding dibenzylbutyrolactone precursor. nih.govresearchgate.net The chemoenzymatic approach is highly efficient, allowing for gram-scale production of related compounds like (–)-deoxypodophyllotoxin, and is adaptable for creating a variety of aryltetralin lignans. nih.govresearchgate.net

| Chemoenzymatic Synthesis of Aryltetralin Lignans | |

| Key Enzyme | 2-ODD-PH (a non-heme dioxygenase) |

| Function of Enzyme | Catalyzes diastereoselective oxidative C-C coupling to form the tetracyclic core. nih.govresearchgate.net |

| Precursor Type | Dibenzylbutyrolactones. nih.govresearchgate.net |

| Key Chemical Step | Oxidative enolate coupling to form the dibenzylbutyrolactone precursor and set C8 stereochemistry. nih.gov |

| Products | (−)-Austrobailignan 1, (−)-Podophyllotoxin, (−)-Polygamain, (−)-Morelensin, (−)-Hernandin. nih.govnih.govresearchgate.net |

Both convergent and linear strategies are employed in the synthesis of complex molecules like this compound.

In the context of aryltetralin lignans, a convergent strategy often involves the late-stage disconnection of the C1'–C7' bond. nih.gov This allows for the separate preparation of a naphthyl-type synthon and an aryl synthon, which are then joined together. nih.gov This approach enhances modularity, allowing for variations in either fragment to produce different analogues. msuniv.ac.in In contrast, a more linear approach might involve building the molecule sequentially from a simpler starting material, where functional groups and rings are added in a defined order. journalspress.com The choice between a linear and convergent strategy depends on factors like the availability of starting materials, the complexity of the fragments, and the efficiency of the key coupling reactions. journalspress.com

| Synthesis Strategy Comparison | Linear Synthesis | Convergent Synthesis |

| Description | Step-by-step, sequential construction of the target molecule. journalspress.commsuniv.ac.in | Independent synthesis of molecular fragments followed by late-stage coupling. journalspress.comwikipedia.org |

| Overall Yield | Tends to be lower, especially for long sequences. uniurb.it | Generally higher as the longest reaction sequence is shorter. journalspress.comuniurb.it |

| Efficiency | Can be less efficient for complex molecules. | More efficient, particularly for large or modular molecules. msuniv.ac.in |

| Application to Lignans | Sequential addition of rings and functional groups. | Coupling of pre-synthesized aryl and naphthyl fragments. nih.gov |

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships and developing new therapeutic agents. researchgate.net

General synthetic routes to aryltetralin lignans can be adapted to produce a wide range of analogues. The chemoenzymatic approach is particularly well-suited for creating diversity. researchgate.net By synthesizing various substituted dibenzylbutyrolactone precursors, the enzymatic cyclization can generate a library of related aryltetralin lignans. nih.govresearchgate.net

Palladium-catalyzed reactions have also proven valuable. For instance, a Pd-catalyzed C–H arylation strategy has been reported for the synthesis of podophyllotoxin. nih.gov Similarly, coupling reactions between components like iodovanillin and methyl cinnamate (B1238496) derivatives, catalyzed by palladium(II) acetate, can yield various lignans and neolignans, demonstrating the utility of metal-catalyzed cross-coupling in this field. researchgate.net These methods offer a modular approach where different aromatic partners can be combined to create a diverse set of analogues. nih.govmsuniv.ac.in

Functional group interconversions (FGIs) are essential late-stage transformations in the synthesis of natural product analogues. accessscience.com These reactions modify existing functional groups without altering the core carbon skeleton. In the synthesis of aryltetralin lignans, common FGIs include oxidations, reductions, and the protection/deprotection of hydroxyl groups. nih.govmdpi.com

For example, the selective oxidation of a benzylic alcohol to a ketone is a frequently used transformation. mdpi.com Conversely, the reduction of a ketone to a secondary alcohol can be employed to complete the synthesis of a target molecule like (–)-podophyllotoxin, where L-Selectride has been used for such a reduction. nih.gov These transformations allow chemists to fine-tune the structure of a synthesized lignan core, providing access to a wider array of derivatives for biological evaluation.

Molecular Targets and Signaling Pathways of Austrobailignan 1

Direct Enzymatic Targets

DNA Topoisomerase I Interaction

Austrobailignan 1 has been identified as a potent inhibitor of DNA topoisomerase I. plos.orgnih.govnih.gov This enzyme plays a crucial role in managing DNA topology during replication and transcription by creating transient single-strand breaks to relieve supercoiling. ejmr.org this compound interferes with the relegation step of the topoisomerase I catalytic cycle, which stabilizes the enzyme-DNA covalent complex. ejmr.org This stabilization leads to the accumulation of DNA single-strand breaks, which can be converted into double-strand breaks during DNA replication. plos.orgejmr.org

In vitro DNA relaxation assays have demonstrated that this compound inhibits the activity of topoisomerase I in a dose-dependent manner. nih.govresearchgate.net Notably, at a concentration of 100 nM, its inhibitory activity is comparable to that of the well-known topoisomerase I inhibitor, camptothecin (B557342), used at 100 μM, suggesting that this compound may be more potent. plos.org This inhibitory action is a key initiating event in the cytotoxic effects of this compound. nih.govnih.gov

Key Signaling Cascades Modulated

The inhibition of DNA topoisomerase I by this compound triggers a cascade of downstream signaling events, primarily related to the cellular response to DNA damage.

DNA Damage Response (DDR) Pathways

The DNA strand breaks induced by this compound activate the DNA Damage Response (DDR) pathway. plos.orgnih.govnih.gov This is evidenced by the phosphorylation and activation of key sensor proteins, including Ataxia Telangiectasia Mutated (ATM) and the checkpoint kinases Chk1 and Chk2. plos.orgnih.govsemanticscholar.org The activation of these kinases is a critical step in the cellular response to DNA double-strand breaks. nih.gov

A key marker of the DDR, the phosphorylation of histone H2AX to form γH2AX, is also observed following treatment with this compound. plos.orgnih.gov This modification serves as a platform for the recruitment of DNA repair proteins to the site of damage. nih.gov The activation of the ATM/Chk1/Chk2 signaling axis is a central mechanism through which this compound exerts its anti-cancer effects. plos.orgnih.govsemanticscholar.org

Interactive Table: Effect of this compound on DDR Pathway Proteins

| Protein | Modification | Cellular Response | Reference |

| ATM | Phosphorylation at Ser1981 | Activation of DDR signaling | researchgate.net |

| Chk1 | Phosphorylation at Ser345 | Cell cycle checkpoint activation | researchgate.net |

| Chk2 | Phosphorylation at Thr68 | Cell cycle checkpoint activation | researchgate.net |

| H2AX | Phosphorylation at Ser139 (γH2AX) | Marks sites of DNA double-strand breaks | plos.orgnih.gov |

Cell Cycle Checkpoint Regulators

The activation of the DDR pathway by this compound leads to the arrest of the cell cycle, primarily at the G2/M transition. plos.orgnih.govnih.gov This checkpoint is crucial for preventing cells with damaged DNA from entering mitosis. khanacademy.org The G2/M arrest induced by this compound is mediated by the modulation of several key cell cycle regulatory proteins. plos.orgnih.gov

Treatment with this compound results in the upregulation of the cyclin-dependent kinase (CDK) inhibitors p21Waf1/Cip1 and p27Kip1. plos.orgnih.gov These proteins inhibit the activity of CDK complexes that are necessary for progression through the cell cycle. plos.org Concurrently, this compound leads to a decrease in the expression of Cdc25C, a phosphatase that activates the Cdk1/cyclin B1 complex required for entry into mitosis. plos.orgnih.gov The inactivation of Cdc25C is mediated by the ATM/Chk1/Chk2 signaling axis. nih.govsemanticscholar.org These molecular events collectively ensure that the cell cycle is halted, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis. plos.orgnih.gov

Interactive Table: Modulation of Cell Cycle Regulators by this compound

| Protein | Effect of this compound | Functional Consequence | Reference |

| p21Waf1/Cip1 | Increased expression | Inhibition of CDK activity, G2/M arrest | plos.orgnih.gov |

| p27Kip1 | Increased expression | Inhibition of CDK activity, G2/M arrest | plos.orgnih.gov |

| Cdc25C | Decreased expression | Prevention of Cdk1/cyclin B1 activation, G2/M arrest | plos.orgnih.gov |

Mitochondrial Apoptosis Pathway Components

If the DNA damage induced by this compound is irreparable, the cell undergoes programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway. plos.orgnih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members. nih.gov

This compound treatment leads to an increase in the expression of the pro-apoptotic proteins PUMA and Bax, and a decrease in the expression of the anti-apoptotic proteins Mcl-1 and Bcl-2. plos.orgnih.gov This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c from the mitochondria into the cytosol. plos.orgnih.gov

Cytosolic cytochrome c then triggers the activation of a cascade of caspases, which are the executioners of apoptosis. plos.org Specifically, this compound treatment results in the activation of caspase-9 (an initiator caspase in the mitochondrial pathway) and caspase-3 (an executioner caspase). plos.orgnih.govnih.gov The activation of caspase-2 has also been observed. plos.org This caspase cascade ultimately leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis. plos.org

Interactive Table: this compound's Impact on Mitochondrial Apoptosis

| Component | Effect of this compound | Role in Apoptosis | Reference |

| PUMA | Increased expression | Pro-apoptotic | plos.orgnih.gov |

| Bax | Increased expression | Pro-apoptotic | plos.orgnih.gov |

| Mcl-1 | Decreased expression | Anti-apoptotic | plos.orgnih.gov |

| Bcl-2 | Decreased expression | Anti-apoptotic | plos.orgnih.gov |

| Cytochrome c | Release from mitochondria | Activates caspase cascade | plos.orgnih.gov |

| Caspase-9 | Activation | Initiator caspase | plos.orgnih.govnih.gov |

| Caspase-3 | Activation | Executioner caspase | plos.orgnih.govnih.gov |

| Caspase-2 | Activation | Initiator caspase | plos.org |

Oxidative Stress-Related Pathways (e.g., Nrf2)

While the primary mechanism of this compound's anti-cancer activity is linked to DNA damage, its classification as a lignan (B3055560) suggests potential involvement in oxidative stress-related pathways. plos.orgontosight.ai Lignans (B1203133), as a class of polyphenolic compounds, are known for their antioxidant properties. ontosight.ai

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. journalmeddbu.comfrontiersin.org Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of its target genes. journalmeddbu.comnih.gov While direct studies on the interaction between this compound and the Nrf2 pathway are limited, its known anti-oxidative properties suggest a potential modulatory role. plos.orgontosight.ai Further research is needed to fully elucidate the specific effects of this compound on Nrf2 and other oxidative stress-related signaling pathways.

Computational Prediction and Validation of Molecular Interactions

Computational methods are increasingly employed to predict and validate the interactions between small molecules like this compound and their biological targets. These in silico approaches provide valuable insights into the potential mechanisms of action and can guide further experimental studies.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For lignans, such as the related compound austrobailignan 6, molecular docking has been utilized to investigate potential interactions with various enzymes, including JNK-3. researchgate.netscienceopen.comnih.govnih.gov These studies simulate the binding of the lignan into the active site of the target protein, providing information on the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. While specific molecular docking studies for this compound with ATM, Chk1, or Chk2 have not been extensively reported, the methodologies applied to related compounds and targets demonstrate the utility of this approach in identifying potential kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A study on a large set of 159 lignans, which included austrobailignan 6, employed QSAR to predict their potential to act as multitarget agents. researchgate.netscienceopen.comnih.govnih.gov In this type of analysis, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of the lignans were correlated with their activity against targets like JNK-3. The resulting QSAR models can then be used to predict the activity of other, untested lignans and to guide the design of new derivatives with improved potency. This approach is valuable for understanding which structural features of the lignan scaffold are important for their biological effects.

Virtual Screening Approaches for Target Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of lignans, virtual screening approaches have been used to identify potential new targets. For instance, a combined analysis using both ligand-based and structure-based virtual screening was performed on a library of 159 lignans to identify compounds that could potentially target multiple enzymes involved in oxidative stress pathways, including JNK-3. researchgate.netscienceopen.comnih.govnih.gov This type of in silico screening allows for the rapid assessment of a large number of compounds against multiple targets, helping to prioritize molecules for further experimental testing and to uncover novel therapeutic applications for natural products like this compound.

Table 2: Computational Studies on Lignans and Their Molecular Targets

| Computational Method | Lignan Studied | Target(s) Investigated | Key Findings | Reference |

| Molecular Docking | Austrobailignan 6 (related lignan) | JNK-3, PTP1B, NOX1, NQO1, PDE5, COX-2, iNOS | Predicted binding interactions and affinity with multiple targets. | researchgate.netscienceopen.comnih.govnih.gov |

| QSAR Analysis | 159 Lignans (including austrobailignan 6) | JNK-3, PTP1B, NOX1, NQO1, PDE5, COX-2, iNOS | Developed models to predict the multitarget activity of lignans based on their chemical structures. | researchgate.netscienceopen.comnih.govnih.gov |

| Virtual Screening | 159 Lignans | JNK-3, PTP1B, NOX1, NQO1, PDE5, COX-2, iNOS | Identified potentially active and multitarget lignans from a large compound library. | researchgate.netscienceopen.comnih.govnih.gov |

Advanced Research Methodologies and Analytical Techniques in Austrobailignan 1 Research

Molecular Biology and Proteomic Techniques

Comet Assay for DNA Damage Assessment

The Comet Assay, or single-cell gel electrophoresis, is a sensitive technique used to detect DNA damage at the level of individual cells. In the context of Austrobailignan-1 research, this assay has been instrumental in elucidating the compound's genotoxic potential and its mechanism of action in cancer cells.

Studies have shown that Austrobailignan-1 induces DNA damage in a dose-dependent manner in human non-small cell lung cancer (NSCLC) cell lines, A549 and H1299. researchgate.netnih.gov When these cells were treated with increasing concentrations of Austrobailignan-1, the Comet Assay revealed a corresponding increase in the "tail moment," which is a measure of both the amount of DNA in the comet tail and the length of the tail itself. researchgate.netplos.org This indicates the presence of DNA strand breaks. researchgate.netnih.gov

The assay involves embedding treated cells in a thin layer of agarose (B213101) on a microscope slide, lysing the cells to remove membranes and proteins, and then subjecting the remaining nuclear material to electrophoresis. nih.gov Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape with a distinct head (intact DNA) and tail (damaged DNA). researchgate.netplos.org The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. researchgate.net

| Cell Line | Austrobailignan-1 Concentration | Observation | Reference |

|---|---|---|---|

| A549 | 30 nM | Increased comet tail movement | researchgate.net |

| A549 | 100 nM | Significant increase in comet tail movement | researchgate.netnih.gov |

| H1299 | 30 nM | Increased comet tail movement | researchgate.net |

| H1299 | 100 nM | Significant increase in comet tail movement | researchgate.netnih.gov |

In Silico Approaches and Bioinformatics

In silico methods and bioinformatics have become indispensable tools in modern drug discovery and development, offering insights into the molecular mechanisms of compounds like Austrobailignan-1. These computational approaches allow for the simulation of complex biological processes and the analysis of large datasets to predict interactions and pathways.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. libretexts.org These simulations provide a detailed view of the conformational changes and interactions of a ligand, such as Austrobailignan-1, with its biological target. While specific MD simulation studies focused solely on Austrobailignan-1 are not extensively detailed in the provided search results, the principles of this technique are broadly applicable.

The process of an MD simulation typically involves several stages:

System Preparation: This involves obtaining the three-dimensional structures of the ligand (Austrobailignan-1) and its target protein. ucsf.edu Hydrogens are added, and charges are assigned to the atoms. ucsf.edu

Solvation: The system is typically solvated in a box of water molecules to mimic the cellular environment. ucsf.edu

Minimization and Equilibration: The energy of the system is minimized to remove any steric clashes or unfavorable interactions. ucsf.edu This is followed by an equilibration phase where the temperature and pressure of the system are stabilized. oaepublish.com

Production Run: The simulation is then run for a specific period, during which the trajectories of all atoms are calculated by solving Newton's equations of motion. libretexts.org

Network Pharmacology Analysis

Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases from a network perspective. mdpi.com This methodology is particularly well-suited for understanding the multi-target effects of natural products like Austrobailignan-1.

A typical network pharmacology study involves the following steps:

Target Identification: Potential protein targets of Austrobailignan-1 would be predicted using various databases and target prediction tools.

Disease-Associated Gene Collection: Genes associated with a specific disease, such as non-small cell lung cancer, are collected from databases like GeneCards and the National Center for Biotechnology Information (NCBI). frontiersin.org

Network Construction: A "compound-target-disease" network is constructed to visualize the relationships between Austrobailignan-1, its potential targets, and the disease-related genes.

Network Analysis and Enrichment Analysis: The network is then analyzed to identify key nodes (hub genes) and pathways. mdpi.com Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to understand the biological processes and signaling pathways modulated by the compound. nih.gov

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Activities

The current understanding of Austrobailignan 1's bioactivity is largely centered on its anticancer effects. However, its natural origin and the traditional uses of its source plant suggest a broader pharmacological potential.

The plant from which this compound is derived, Koelreuteria henryi, has a history of use in folk medicine for treating a variety of ailments including hepatitis, enteritis, allergies, and hypertension. researchgate.netplos.orgnih.gov This ethnobotanical background provides a valuable roadmap for investigating new therapeutic applications for this compound.

Anti-inflammatory and Immunomodulatory Effects: Given the traditional use for inflammatory conditions like enteritis and allergies, future studies should explore the anti-inflammatory properties of this compound. researchgate.netplos.orgnih.gov Research could focus on its ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and its impact on the production of pro-inflammatory cytokines in relevant cell models. mdpi.com

Antiviral Activity: Many natural products, including lignans (B1203133), have been identified as sources of novel antiviral agents. mdpi.com A systematic evaluation of this compound against a panel of human viruses could uncover previously unknown antiviral activities, offering new avenues for the development of treatments for viral infections.

Neuroprotective Potential: The known anti-oxidative properties of this compound suggest a potential role in combating neurodegenerative diseases, where oxidative stress is a key pathological factor. researchgate.netmdpi.com Investigations into its ability to protect neurons from oxidative damage and its effects on pathways implicated in neurodegeneration, such as the PI3K/Akt pathway, could reveal a novel application in this area. researchgate.netnih.gov

Discovery of Additional Molecular Targets

While topoisomerase I is a confirmed target, it is plausible that this compound interacts with other cellular components to exert its biological effects. Identifying these additional targets is crucial for a comprehensive understanding of its mechanism of action and for predicting potential off-target effects.

High-throughput screening (HTS) offers a powerful and unbiased method for identifying new molecular targets. nih.gov By screening this compound against large libraries of purified enzymes, receptors, and other proteins, researchers can identify novel interactions that would be missed by hypothesis-driven approaches. This strategy has been successfully employed to discover new targets for other natural products and could significantly broaden our understanding of this compound's bioactivity.

Modern "omics" technologies provide a global view of cellular changes induced by a compound.

Proteomic Analysis: By treating cancer cells with this compound and subsequently analyzing the entire protein content (the proteome), researchers can identify proteins that are upregulated or downregulated. mdpi.comfrontiersin.orgmdpi.com This can reveal entire pathways that are affected by the compound, pointing towards new molecular targets and mechanisms of action. nih.govjohnshopkins.edu

Metabolomic Profiling: Similarly, analyzing the metabolic profile of cells treated with this compound can uncover alterations in key metabolic pathways. nih.govnih.govmdpi.com This approach can identify enzymes or metabolic processes that are directly or indirectly modulated by the compound, providing further insight into its cellular effects and potential therapeutic applications. pensoft.net

Development of Enhanced Synthetic Methodologies

To fully explore the therapeutic potential of this compound, a reliable and scalable source of the pure compound is essential. Isolation from its natural source is often inefficient and subject to environmental variability. Therefore, the development of a total synthesis is a critical step.

While the total synthesis of complex natural products can be challenging, it presents an opportunity to incorporate principles of green chemistry. nih.govnih.govyoutube.comias.ac.in Future efforts to synthesize this compound should prioritize sustainability.

Use of Renewable Feedstocks: As a lignan (B3055560), this compound is structurally related to lignin, an abundant biopolymer. adelaide.edu.auosti.govresearchgate.net Research into using lignin-derived starting materials for the synthesis of this compound could provide a renewable and sustainable route to the molecule. researchgate.net

Biocatalysis and Enzymatic Reactions: Employing enzymes to carry out specific chemical transformations can reduce the need for harsh reagents and improve the efficiency and selectivity of the synthesis. adelaide.edu.au

Sustainable Solvents and Reagents: The synthesis should be designed to minimize the use of toxic solvents and reagents, opting for greener alternatives wherever possible. This not only reduces the environmental impact but also improves the safety and cost-effectiveness of the process.

Interactive Data Table: Future Research Areas for this compound

| Research Area | Specific Focus | Rationale |

| Novel Biological Activities | Anti-inflammatory Effects | Based on traditional medicine use of the source plant for inflammatory conditions. |

| Antiviral Properties | Lignans are a known source of antiviral compounds. | |

| Neuroprotective Potential | Stemming from its established anti-oxidative properties. | |

| Molecular Target Discovery | High-Throughput Screening | Unbiased approach to identify novel protein interactions. |

| Proteomic Analysis | To map global changes in protein expression upon treatment. | |

| Metabolomic Profiling | To identify key metabolic pathways affected by the compound. | |

| Synthetic Methodologies | Total Synthesis | To provide a scalable and reliable source of the compound for research. |

| Green Chemistry | To ensure the synthesis is environmentally sustainable and efficient. |

Biocatalytic Innovations in Lignan Production

The production of complex natural products like this compound often relies on extraction from plant sources, which can be inefficient and unsustainable. Biocatalytic synthesis, utilizing enzymes to perform specific chemical transformations, offers a green and highly efficient alternative. The general biosynthetic pathway for lignans is well-established, originating from the phenylpropanoid pathway. nsf.gov This process begins with amino acids like phenylalanine and tyrosine and proceeds through a series of enzymatic steps to form monolignols, such as coniferyl alcohol. nsf.govmdpi.com

The key steps amenable to biocatalytic innovation include:

Formation of Monolignols: Enzymes such as Phenylalanine ammonia-lyase (PAL) and Cinnamate (B1238496) 4-hydroxylase (C4H) are central to producing the necessary precursors. nsf.gov

Oxidative Coupling: The critical dimerization of monolignols to form the lignan scaffold is mediated by laccases and controlled stereochemically by dirigent proteins (DIRs). nsf.govoup.com

Post-Coupling Modifications: Subsequent modifications, including reductions and cyclizations, are carried out by enzymes like pinoresinol-lariciresinol reductases (PLRs) and secoisolariciresinol dehydrogenase (SDH), which generate the vast structural diversity seen in lignans. nsf.govoup.com

Harnessing these enzymatic pathways in microbial or cell-free systems could enable the scalable and sustainable production of this compound. Metabolic engineering of host organisms like yeast or bacteria to express the required plant enzymes is a promising strategy for creating "cell factories" dedicated to synthesizing the target lignan. nih.govfrontiersin.org This approach would not only secure a reliable supply for further research but also open avenues for producing novel derivatives through engineered pathways.

Table 1: Key Enzyme Classes in Lignan Biosynthesis

| Enzyme Class | Role in Pathway | Example Precursor/Product |

|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to cinnamic acid | Phenylalanine → Cinnamic Acid |

| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid | Cinnamic Acid → p-Coumaric Acid |

| Dirigent Proteins (DIRs) | Control stereoselective coupling of monolignols | 2 x Coniferyl Alcohol → (+)-Pinoresinol |

| Pinoresinol-Lariciresinol Reductases (PLRs) | Reduce the furofuran ring of pinoresinol | Pinoresinol → Lariciresinol → Secoisolariciresinol |

| Secoisolariciresinol Dehydrogenase (SDH) | Oxidizes secoisolariciresinol | Secoisolariciresinol → Matairesinol |

Combinatorial Preclinical Strategies

Cancer is often treated with a combination of drugs to enhance efficacy and overcome resistance. Investigating this compound in combination with established anticancer agents is a logical and promising preclinical strategy.

Pharmacodynamic interactions can be synergistic, where the combined effect of two drugs is greater than the sum of their individual effects. nih.gov Given that this compound functions as a topoisomerase I inhibitor, it is a prime candidate for combination studies with agents that have complementary mechanisms of action.

Potential synergistic combinations to explore in in vitro cancer cell models include:

PARP Inhibitors: Topoisomerase I inhibitors induce single-strand DNA breaks. In cancer cells with defects in other DNA repair pathways (e.g., BRCA mutations), the addition of a PARP inhibitor can lead to synthetic lethality.

Platinum-Based Agents (e.g., Cisplatin): These drugs cause DNA crosslinks. Combining them with an agent that inhibits DNA repair, like a topoisomerase inhibitor, can overwhelm the cell's ability to cope with DNA damage, leading to enhanced apoptosis.

Cell Cycle Checkpoint Inhibitors: this compound has been shown to induce a G2/M phase cell cycle arrest. plos.orgsemanticscholar.org Combining it with drugs that target other phases of the cell cycle could prevent cancer cells from escaping the effects of either agent.

These in vitro studies, typically using assays to measure cell viability and apoptosis, are the first step in identifying effective combination therapies that could later be validated in the complex in vivo models described previously.

Q & A

Q. How should researchers interpret conflicting results in Austrobailignan-1’s impact on non-cancerous cells?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.